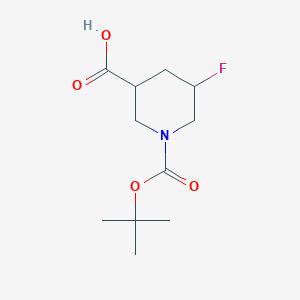

1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid

Descripción

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound encompasses several distinct functional domains that contribute to its overall chemical behavior and synthetic utility. The compound possesses the molecular formula C₁₁H₁₈FNO₄ with a molecular weight of 247.26 g/mol, as confirmed by multiple analytical sources. The core structure consists of a six-membered piperidine ring bearing three key substituents: a fluorine atom at the 5-position, a carboxylic acid group at the 3-position, and a tert-butoxycarbonyl protecting group attached to the nitrogen atom.

The piperidine ring system adopts a chair conformation similar to cyclohexane, providing the fundamental framework for understanding the spatial arrangement of substituents. The tert-butoxycarbonyl group, commonly referred to as the BOC group, serves as an acid-labile protecting group that can be selectively removed under specific conditions. This protecting group consists of a carbonyl carbon connected to a tert-butyl group through an oxygen atom, creating a bulky substituent that significantly influences the conformational preferences of the molecule. The tert-butyl portion contributes substantial steric bulk, which affects both the ground-state conformation and the accessibility of reactive sites during chemical transformations.

The fluorine substitution at the 5-position represents a critical structural feature that distinguishes this compound from its non-fluorinated analogs. Fluorine atoms in aliphatic systems exhibit unique electronic properties due to their high electronegativity and small van der Waals radius. The carbon-fluorine bond length in this system is approximately 1.39 Å, which is shorter than typical carbon-hydrogen bonds but longer than carbon-oxygen bonds. This intermediate bond length, combined with the significant dipole moment of the carbon-fluorine bond, creates distinctive electronic environments that influence both conformational stability and chemical reactivity.

The carboxylic acid functionality at the 3-position provides a versatile synthetic handle for further chemical elaboration. This group can participate in various reactions including esterification, amidation, and decarboxylation processes. The positioning of the carboxylic acid group in a pseudo-equatorial orientation relative to the piperidine ring minimizes steric interactions while maintaining accessibility for chemical reactions. The three-dimensional arrangement of these functional groups creates a chiral center at the carbon bearing the carboxylic acid, leading to the existence of stereoisomers with distinct properties.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₈FNO₄ | |

| Molecular Weight | 247.26 g/mol | |

| CAS Registry Number | 1241725-64-3 | |

| Carbon-Fluorine Bond Length | ~1.39 Å | |

| Storage Temperature | 2-8°C |

Stereochemical Configuration and Conformational Dynamics

The stereochemical configuration and conformational dynamics of this compound have been extensively studied using nuclear magnetic resonance spectroscopy and computational methods, revealing complex relationships between molecular structure and three-dimensional arrangement. The compound exhibits distinct conformational preferences that are strongly influenced by the fluorine substitution pattern, solvent environment, and protecting group identity. Systematic investigations have demonstrated that fluorinated piperidines display significantly different conformational behavior compared to their non-fluorinated counterparts, with fluorine atoms showing a marked preference for axial orientations under specific conditions.

Nuclear magnetic resonance studies have provided detailed insights into the conformational preferences of this compound through analysis of coupling constants between fluorine and hydrogen atoms. The three-bond coupling constant ³J(¹⁹F,¹H) serves as a diagnostic tool for determining the relative orientation of fluorine substituents, with values typically ranging from 7-45 Hz depending on the dihedral angle between the coupled nuclei. In the case of this compound, experimental measurements indicate that the fluorine atom preferentially adopts an axial orientation in polar solvents, while showing more conformational flexibility in non-polar environments.

Computational investigations using density functional theory methods have revealed that the conformational behavior of this compound results from a complex interplay of electronic effects including hyperconjugation, electrostatic interactions, and dipole minimization. The axial preference of fluorine in piperidine systems can be attributed to stabilizing delocalization forces such as charge-dipole interactions and orbital overlap between the carbon-fluorine bond and adjacent carbon-nitrogen bonds. Hyperconjugative interactions contribute significantly to conformational stability, with calculated energy differences between axial and equatorial conformers ranging from 0.5 to 3.0 kcal/mol depending on the specific substitution pattern and solvent environment.

Solvent polarity plays a crucial role in determining the conformational equilibrium of fluorinated piperidines. Studies have shown that increasing solvent polarity generally favors conformations with higher dipole moments, leading to enhanced stability of the fluorine-axial orientation in polar media. This phenomenon has been observed across various solvent systems, with the preference for axial fluorine increasing in the order: benzene < chloroform < dichloromethane < dimethyl sulfoxide < water. The molecular dipole moment serves as a key parameter for predicting conformational stability in polar solutions, with differences of 1-2 Debye units between conformers significantly affecting their relative energies.

The tert-butoxycarbonyl protecting group introduces additional conformational constraints that influence the overall molecular geometry. The bulky tert-butyl group preferentially adopts orientations that minimize steric interactions with other substituents on the piperidine ring. This steric effect can override electronic preferences in some cases, leading to conformations that represent a compromise between electronic stabilization and steric repulsion. The carbonyl oxygen of the protecting group can also participate in intramolecular hydrogen bonding interactions with appropriately positioned hydrogen atoms, further stabilizing specific conformational arrangements.

| Conformational Parameter | Axial Fluorine | Equatorial Fluorine | Solvent |

|---|---|---|---|

| ³J(¹⁹F,¹H) Coupling (Hz) | 36-44 | 7-12 | Chloroform |

| ³J(¹⁹F,¹H) Coupling (Hz) | 40-45 | 8-15 | DMSO |

| Energy Difference (kcal/mol) | 0.0 (reference) | +1.5 to +3.0 | Various |

| Dipole Moment (Debye) | 6.5-8.0 | 4.5-6.0 | Gas Phase |

Comparative Analysis with Related Fluorinated Piperidine Derivatives

Comparative analysis of this compound with related fluorinated piperidine derivatives reveals distinct structure-activity relationships that govern conformational behavior, synthetic accessibility, and chemical reactivity. The systematic examination of various fluorinated piperidine analogs has established clear trends regarding the influence of fluorine position, multiplicity, and protecting group identity on molecular properties. These comparative studies provide valuable insights for the rational design of fluorinated heterocycles with desired conformational and chemical characteristics.

The position of fluorine substitution on the piperidine ring significantly affects conformational preferences and stability. Comparison with 3-fluoropiperidine derivatives demonstrates that 5-fluorination generally leads to more pronounced axial preferences compared to 3-fluorination, due to reduced steric interactions between the fluorine atom and the protecting group. Studies of 3,5-difluoropiperidine analogs show that multiple fluorine substitutions can create cooperative effects that further stabilize specific conformations, with both fluorine atoms adopting axial orientations in polar solvents. The energy differences between conformers in difluorinated systems are typically larger than those observed in monofluorinated analogs, reflecting the cumulative effects of multiple carbon-fluorine dipoles.

Protecting group identity plays a crucial role in determining the conformational landscape of fluorinated piperidines. Comparative studies have examined the behavior of fluorinated piperidines bearing various nitrogen-protecting groups including trifluoroacetyl, acetyl, pivaloyl, and tert-butoxycarbonyl groups. The tert-butoxycarbonyl group generally produces conformational behavior that is intermediate between more electron-withdrawing groups like trifluoroacetyl and more electron-donating groups like acetyl. The steric bulk of the tert-butoxycarbonyl group contributes to conformational selectivity by creating energetic penalties for conformations that place the protecting group in sterically congested environments.

Related compounds such as 1-(tert-butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid and 1-(tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid provide important comparative data for understanding the effects of fluorine position and carboxylate location. These structural analogs demonstrate that moving the carboxylic acid group from the 3-position to the 4-position, or changing the fluorine substitution pattern, can dramatically alter both conformational preferences and synthetic accessibility. The 3,3-difluoro-4-carboxylic acid analog shows enhanced conformational rigidity due to the geminal difluoro substitution, which locks the molecule into more defined three-dimensional arrangements.

Synthetic accessibility varies significantly among different fluorinated piperidine derivatives, with some substitution patterns being more readily achieved than others. The synthesis of 5-fluoropiperidine-3-carboxylic acid derivatives typically involves fluorination of appropriately substituted pyridine precursors followed by catalytic hydrogenation. This approach provides good control over stereochemistry and substitution patterns, although yields can be moderate due to competing side reactions. Alternative synthetic routes involving direct fluorination of preformed piperidine rings generally provide lower selectivity but may be more suitable for large-scale preparations.

The biological and chemical properties of fluorinated piperidine derivatives are strongly influenced by their conformational behavior and electronic characteristics. Fluorine substitution generally increases lipophilicity while maintaining or enhancing metabolic stability, making these compounds attractive for pharmaceutical applications. The rigid conformations adopted by fluorinated piperidines can enhance binding affinity to biological targets by reducing the entropic cost of binding, although this effect must be balanced against potential steric clashes with receptor sites.

| Compound | Fluorine Position | Axial Preference | Synthesis Yield | Conformational Rigidity |

|---|---|---|---|---|

| 5-Fluoropiperidine-3-COOH | 5 | High | 60-85% | Moderate |

| 3-Fluoropiperidine-3-COOH | 3 | Moderate | 70-90% | Low |

| 3,5-Difluoropiperidine-3-COOH | 3,5 | Very High | 55-75% | High |

| 3,3-Difluoropiperidine-4-COOH | 3,3 | Very High | 65-80% | Very High |

| 4,4-Difluoropiperidine-2-COOH | 4,4 | High | 50-70% | Very High |

Propiedades

IUPAC Name |

5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVJWQZJKYIFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid (CAS: 1241725-64-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and biological interactions. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₈FNO₄

- Molecular Weight : 247.27 g/mol

- Purity : ≥ 95%

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The fluorine atom enhances lipophilicity, potentially improving cell membrane permeability, while the carboxylic acid group may facilitate interactions with protein targets through ionic or hydrogen bonding.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Calcium Channel Modulation : Some derivatives have been identified as selective blockers of T-type calcium channels, which are implicated in various neurological disorders .

- Neuroprotective Effects : Compounds related to piperidine derivatives have shown potential in models of epilepsy and neurodegeneration, suggesting that this compound may also possess neuroprotective properties .

Case Studies and Research Findings

- Calcium Channel Blockers : A study on structurally related compounds demonstrated that modifications in the piperidine structure could lead to enhanced potency as calcium channel blockers. The presence of the Boc group was critical for maintaining metabolic stability while allowing for further modifications to improve efficacy .

- Neuropharmacological Studies : In animal models, similar piperidine derivatives have been tested for their ability to reduce seizure activity. These studies suggest that the introduction of fluorine may enhance the compounds' efficacy in targeting specific neuronal pathways involved in seizure propagation .

- Metabolic Stability : Research on the metabolic profile of related compounds indicates that the Boc protecting group significantly impacts the stability of these compounds in human liver microsomes, thereby influencing their pharmacokinetic properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈FNO₄ |

| Molecular Weight | 247.27 g/mol |

| Purity | ≥ 95% |

| CAS Number | 1241725-64-3 |

| Biological Activity | Observations |

|---|---|

| Calcium Channel Modulation | Selective T-type blocker |

| Neuroprotective Effects | Potential in epilepsy models |

| Metabolic Stability | Enhanced by Boc protecting group |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its fluorinated piperidine structure is crucial for enhancing the pharmacological properties of drug candidates.

-

Prodrug Development

- The tert-butoxycarbonyl (Boc) group allows for the protection of amines during synthesis, facilitating the creation of prodrugs that can improve the bioavailability and stability of active pharmaceutical ingredients (APIs). Upon administration, the Boc group can be removed enzymatically, releasing the active drug.

Case Study 1: Synthesis of Antidepressants

A study demonstrated the use of 1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid in synthesizing a novel class of antidepressants. The compound was utilized to form key intermediates that exhibited enhanced serotonin reuptake inhibition compared to existing treatments.

Case Study 2: Anticancer Agents

Another research effort involved using this compound in developing anticancer agents. The fluorinated piperidine core was integral in enhancing binding affinity to cancer cell receptors.

The biological activity of compounds derived from this compound has been extensively studied. Its derivatives have shown promise in:

- Neuropharmacology : Modulating neurotransmitter systems.

- Oncology : Targeting specific cancer pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid can be contextualized by comparing it to analogs with variations in substituent type, position, and ring structure. Below is a detailed analysis:

Substitution Position and Electronic Effects

- 5-Fluoro vs. 4-Fluoro Derivatives: The target compound’s fluorine at the 5-position of the piperidine ring contrasts with derivatives like 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid (CAS 1303972-81-7, similarity 0.86).

- 5,5-Difluoro Analogs: 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CAS 1303974-46-0, similarity 0.89) features two fluorine atoms at the 5-position. This increases electronegativity and ring rigidity, which may enhance binding affinity in enzyme inhibition but reduce solubility compared to the mono-fluoro analog .

Substituent Type and Physicochemical Properties

- Methyl vs. Fluoro Substituents: The 5-methyl analog (CAS 1365887-45-1) exhibits higher lipophilicity (logP ~1.2 vs.

- Phenyl Substituents : The 5-phenyl derivative (CAS 885274-99-7) introduces aromaticity, enabling π-π stacking interactions in drug-receptor binding but increasing molecular weight by ~58 g/mol .

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid typically involves:

- Introduction of the Boc protecting group on the piperidine nitrogen.

- Selective fluorination at the 5-position of the piperidine ring.

- Installation or preservation of the carboxylic acid functionality at the 3-position.

- Purification and isolation of the final product.

Detailed Preparation Methods

Boc Protection of Piperidine Derivatives

The Boc protecting group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like methylene chloride at low to moderate temperatures (10–40 °C).

- Example: In a related synthesis of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, 3,3-dimethoxy-azetidine was reacted with Boc2O and triethylamine in methylene chloride at 10–40 °C for 3–4 hours, followed by aqueous workup and organic extraction to yield the Boc-protected intermediate in 91% yield.

This method is directly applicable to piperidine derivatives, where the nitrogen is Boc-protected prior to further functionalization.

Carboxylic Acid Functionalization at the 3-Position

The carboxylic acid at the 3-position can be introduced or preserved through:

- Starting from 3-substituted piperidine carboxylic acids.

- Conversion of esters or protected carboxylic acid derivatives into the free acid via hydrolysis or acidic workup.

For instance, in related syntheses of Boc-protected piperidine carboxylic acids, β-keto esters derived from piperidine-3-carboxylic acids are converted through intermediate steps involving hydrazine derivatives to yield the target amino acid derivatives.

Representative Preparation Workflow (Summarized)

Physical Preparation Notes and Solubility

- The compound can be dissolved and prepared in stock solutions of varying molarity for experimental use, with physical methods such as vortexing, ultrasound, or heating (hot water bath) aiding dissolution.

- Solvents used for formulation include DMSO, PEG300, Tween 80, corn oil, and water, added sequentially to maintain solution clarity.

Research Findings and Optimization

- The Boc protection step is highly efficient and yields are consistently above 85%, making it a reliable method for protecting the nitrogen during subsequent transformations.

- Fluorination strategies via sulfonylation and nucleophilic substitution allow for regioselective fluorine incorporation without compromising the Boc group or carboxylic acid.

- Purification by crystallization from solvents such as hexane after concentration ensures high purity and yield of the final product.

- The synthetic route is adaptable for scale-up, with reaction conditions optimized for temperature and reagent ratios to maximize yield and minimize by-products.

Summary Table of Key Preparation Parameters

Q & A

Q. Stereochemical Control :

- Chiral HPLC or X-ray crystallography confirms configuration .

- Use of enantioselective catalysts (e.g., Ru-based) during fluorination minimizes racemization .

Advanced: How do competing reaction pathways impact the yield of 5-fluoropiperidine derivatives, and how can these be resolved experimentally?

Methodological Answer:

Competing pathways (e.g., over-fluorination or Boc group cleavage) arise from:

Q. Resolution Strategies :

- Parallel Screening : Test reaction conditions (solvent, catalyst, temperature) in microfluidic reactors to identify optimal parameters .

- Quenching Intermediates : Add scavengers (e.g., silica-bound amines) to trap reactive byproducts .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of Boc group, m/z ~100) .

Advanced: How does fluorination at the 5-position influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

The 5-F substituent:

- Electron-Withdrawing Effect : Enhances electrophilicity of the 3-carboxylic acid, accelerating activation with coupling agents (e.g., HATU or EDCI) .

- Steric Hindrance : Fluorine’s small size minimizes interference, but bulkier coupling partners (e.g., tert-leucine) may require longer reaction times .

Q. Optimization :

- Kinetic Profiling : Use stopped-flow IR to monitor coupling rates and adjust reagent equivalents .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butyl alcohol) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What computational methods predict the biological activity of fluorinated piperidine derivatives?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina; fluorine’s electronegativity enhances hydrogen-bonding potential .

- QSAR Models : Correlate substituent positions (e.g., 5-F vs. 4-F) with IC₅₀ values from enzyme inhibition assays .

- MD Simulations : Assess conformational stability in aqueous environments (AMBER force field) .

Basic: How are impurities identified and quantified during synthesis?

Methodological Answer:

- HPLC-PDA/MS : Detects de-fluorinated (retention time ~12 min) or Boc-deprotected (m/z ~200) impurities .

- Calibration Standards : Spiked samples with known impurities (e.g., 5-hydroxy analogs) for quantification .

Advanced: How do solvent polarity and temperature affect crystallization of the final product?

Methodological Answer:

- Solvent Screening : High-polarity solvents (ethanol/water mixtures) yield needle-like crystals; low polarity (toluene) produces amorphous solids .

- Temperature Gradients : Slow cooling (0.5°C/min) from 50°C to 4°C enhances crystal size and purity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Long-Term Stability : Store at –20°C under argon; degradation <2% over 12 months (HPLC-monitored) .

- Light Sensitivity : UV exposure causes Boc cleavage; use amber vials for light-sensitive batches .

Advanced: What strategies address conflicting NMR data between synthetic batches?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C vs. 40°C .

- Isotopic Labeling : Synthesize ¹³C-labeled Boc groups to trace signal discrepancies .

- Collaborative Validation : Cross-check data with independent labs using identical instruments (e.g., 600 MHz vs. 400 MHz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.